molecular formula C16H26N2O5 B131164 1-N-(1,3-Dihydroxy-2-propoxymethyl)-6-(tert-butyl)-5,6,7,8-tetrahydro-2,4-quinazolinedione CAS No. 145066-23-5

1-N-(1,3-Dihydroxy-2-propoxymethyl)-6-(tert-butyl)-5,6,7,8-tetrahydro-2,4-quinazolinedione

Katalognummer B131164
CAS-Nummer: 145066-23-5
Molekulargewicht: 326.39 g/mol
InChI-Schlüssel: OPDRCPMCPCCDES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-N-(1,3-Dihydroxy-2-propoxymethyl)-6-(tert-butyl)-5,6,7,8-tetrahydro-2,4-quinazolinedione, also known as DTQ, is a synthetic compound that has been studied extensively for its potential as a drug candidate. DTQ is a quinazoline derivative that has shown promising results in various scientific research applications.

Wirkmechanismus

1-N-(1,3-Dihydroxy-2-propoxymethyl)-6-(tert-butyl)-5,6,7,8-tetrahydro-2,4-quinazolinedione exerts its effects by inhibiting the activity of various enzymes and proteins involved in cellular processes. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, as well as the activity of protein kinase C, an enzyme involved in signal transduction pathways. 1-N-(1,3-Dihydroxy-2-propoxymethyl)-6-(tert-butyl)-5,6,7,8-tetrahydro-2,4-quinazolinedione has also been found to inhibit the activity of the HIV protease, an enzyme involved in the replication of the virus.
Biochemical and Physiological Effects:
1-N-(1,3-Dihydroxy-2-propoxymethyl)-6-(tert-butyl)-5,6,7,8-tetrahydro-2,4-quinazolinedione has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as reduce the production of pro-inflammatory cytokines in animal models of inflammatory diseases. 1-N-(1,3-Dihydroxy-2-propoxymethyl)-6-(tert-butyl)-5,6,7,8-tetrahydro-2,4-quinazolinedione has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus.

Vorteile Und Einschränkungen Für Laborexperimente

1-N-(1,3-Dihydroxy-2-propoxymethyl)-6-(tert-butyl)-5,6,7,8-tetrahydro-2,4-quinazolinedione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using various biochemical and cellular assays. However, 1-N-(1,3-Dihydroxy-2-propoxymethyl)-6-(tert-butyl)-5,6,7,8-tetrahydro-2,4-quinazolinedione also has several limitations. It is not very soluble in water, which can make it difficult to administer in vivo. Additionally, its effects can be dose-dependent, which can make it difficult to interpret results from experiments.

Zukünftige Richtungen

There are several future directions for research on 1-N-(1,3-Dihydroxy-2-propoxymethyl)-6-(tert-butyl)-5,6,7,8-tetrahydro-2,4-quinazolinedione. One area of research could focus on optimizing the synthesis method to improve the yield and purity of 1-N-(1,3-Dihydroxy-2-propoxymethyl)-6-(tert-butyl)-5,6,7,8-tetrahydro-2,4-quinazolinedione. Another area of research could focus on elucidating the molecular mechanisms underlying its anti-cancer and anti-inflammatory effects. Additionally, future research could investigate the potential of 1-N-(1,3-Dihydroxy-2-propoxymethyl)-6-(tert-butyl)-5,6,7,8-tetrahydro-2,4-quinazolinedione as a drug candidate for the treatment of viral infections such as HIV and hepatitis C virus.

Synthesemethoden

1-N-(1,3-Dihydroxy-2-propoxymethyl)-6-(tert-butyl)-5,6,7,8-tetrahydro-2,4-quinazolinedione can be synthesized by reacting 2,4-dichloroquinazoline with tert-butylamine, followed by reduction with sodium borohydride and acylation with propargyl bromide and then hydrolysis with sodium hydroxide. The purity of the synthesized 1-N-(1,3-Dihydroxy-2-propoxymethyl)-6-(tert-butyl)-5,6,7,8-tetrahydro-2,4-quinazolinedione can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Wissenschaftliche Forschungsanwendungen

1-N-(1,3-Dihydroxy-2-propoxymethyl)-6-(tert-butyl)-5,6,7,8-tetrahydro-2,4-quinazolinedione has been studied for its potential as a drug candidate in various scientific research applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. 1-N-(1,3-Dihydroxy-2-propoxymethyl)-6-(tert-butyl)-5,6,7,8-tetrahydro-2,4-quinazolinedione has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models of inflammatory diseases. It has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus.

Eigenschaften

CAS-Nummer

145066-23-5

Produktname

1-N-(1,3-Dihydroxy-2-propoxymethyl)-6-(tert-butyl)-5,6,7,8-tetrahydro-2,4-quinazolinedione

Molekularformel

C16H26N2O5

Molekulargewicht

326.39 g/mol

IUPAC-Name

6-tert-butyl-1-(1,3-dihydroxypropan-2-yloxymethyl)-5,6,7,8-tetrahydroquinazoline-2,4-dione

InChI

InChI=1S/C16H26N2O5/c1-16(2,3)10-4-5-13-12(6-10)14(21)17-15(22)18(13)9-23-11(7-19)8-20/h10-11,19-20H,4-9H2,1-3H3,(H,17,21,22)

InChI-Schlüssel

OPDRCPMCPCCDES-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)C(=O)NC(=O)N2COC(CO)CO

Kanonische SMILES

CC(C)(C)C1CCC2=C(C1)C(=O)NC(=O)N2COC(CO)CO

Synonyme

1-N-(1,3-dihydroxy-2-propoxymethyl)-6-(tert-butyl)-5,6,7,8-tetrahydro-2,4-quinazolinedione
DHPQtB

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.